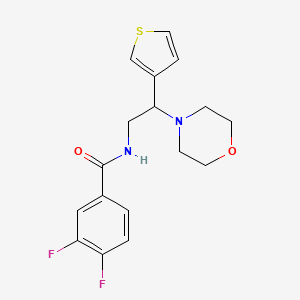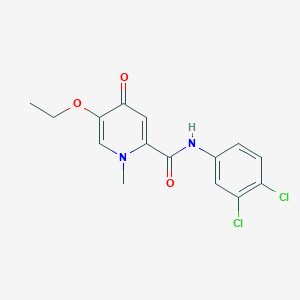![molecular formula C17H12N4O3 B2493149 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile CAS No. 476279-57-9](/img/structure/B2493149.png)
(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest belongs to a class of organic compounds known for their complex synthesis processes and unique structural characteristics. Such compounds are often explored for their potential applications in various fields, including materials science and pharmaceuticals. The compound features a benzimidazole moiety, a nitrophenyl group, and a nitrile functionality, indicating a rich chemistry and potential for diverse reactions and applications.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, benzothieno[2,3-d]imidazoles and their precursors, 2-nitro-3-substituted-amino benzo[b]thiophenes, demonstrate complex synthesis routes indicative of the synthetic challenges associated with these classes of compounds (Guerrera et al., 1990).
Molecular Structure Analysis
Structural analysis of related compounds, particularly those involving coordination polymers and benzimidazole derivatives, highlights the significance of X-ray diffraction techniques in determining molecular topology and interactions. For instance, a ZnII coordination polymer shows a two-dimensional structure with specific topological features (N. Chen et al., 2019).
Chemical Reactions and Properties
Compounds in this category often exhibit a range of chemical behaviors, including fluorescence and anion transport activity. For example, benzimidazol-2-aminonicotinonitrile derivatives have been found to be fluorescently active, demonstrating the diverse functional properties of these molecules (Houssem Boulebd et al., 2018).
Physical Properties Analysis
The physical properties, such as thermal stability and fluorescence, of related compounds provide insights into their potential applications. The ZnII coordination polymer mentioned earlier exhibits strong fluorescence emissions at room temperature, indicating its potential use in materials science (N. Chen et al., 2019).
Scientific Research Applications
Synthesis and Antimicrobial Studies
One study discusses the synthesis of derivatives, including the mentioned compound, and their antimicrobial properties. These compounds demonstrated significant antimicrobial activity, indicating potential applications in this field (Khairwar, Mishra, & Singh, 2021).
Corrosion Inhibition Properties
Another research explored the effect of derivatives of this compound on corrosion inhibition for mild steel in sulfuric acid. The study showed that these compounds form a protective layer on steel surfaces, indicating their potential use as corrosion inhibitors (Ammal, Prajila, & Joseph, 2018).
Synthesis of Benzimidazole Derivatives
There's also research on the synthesis of novel benzimidazole derivatives that incorporate the compound . These studies focus on developing new methods for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science (Jagadeesha et al., 2023).
Anticancer Potential
Research has been conducted on benzimidazole derivatives bearing cyanopyridine and 4-thiazolidinone motifs, showing in vitro antimicrobial activity and cytotoxicity studies, indicating potential anticancer applications (Desai et al., 2014).
Mechanism of Action
Benzimidazoles
are a class of compounds that have been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
properties
IUPAC Name |
(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-3-(3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O3/c1-20-15-8-3-2-7-14(15)19-17(20)13(10-18)16(22)11-5-4-6-12(9-11)21(23)24/h2-9,22H,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEGHVPNUNKLHK-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N=C1/C(=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2493067.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2493071.png)



![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2493077.png)
![3-(Aminocarbonyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridinium](/img/structure/B2493078.png)
![2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-benzothiazole](/img/structure/B2493079.png)
![Methyl 4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-1-benzofuran-6-carboxylate](/img/structure/B2493081.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2493082.png)
![N-(3-methylphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2493084.png)
![3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2493086.png)
![1,4,6-trimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2493087.png)